Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 5-Iodo-3,4-dimethyl-1H-pyrazole
Introduction: The Strategic Value of a Functionalized Heterocycle
In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold".[1][2][3] Its presence in numerous FDA-approved drugs, spanning therapeutic areas from oncology to anti-inflammatory and antiviral applications, underscores its importance.[2][3][4] The compound 5-Iodo-3,4-dimethyl-1H-pyrazole represents a highly valuable, functionalized version of this core structure. Its utility lies not just in the inherent biological potential of the dimethyl-pyrazole core, but critically, in the synthetic versatility endowed by the iodo-substituent.
This iodo-group serves as a "synthetic handle," transforming the otherwise stable pyrazole ring into a reactive platform for advanced molecular engineering. Specifically, the carbon-iodine bond is highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions.[5][6] This allows researchers to strategically and efficiently introduce diverse molecular fragments, building complex molecules from this simple, yet powerful, starting material. This guide provides a comprehensive overview of 5-Iodo-3,4-dimethyl-1H-pyrazole, from its fundamental properties and synthesis to its applications as a key building block in pharmaceutical research.
Core Physicochemical and Spectroscopic Profile
The fundamental identity of a chemical compound is established by its physical properties and spectroscopic signature. While detailed experimental data for this specific isomer is not broadly published, we can consolidate its known properties and predict others based on closely related analogues.[6][7]
| Property | Data | Source(s) |
| CAS Number | 1533443-11-6 | [8][9] |
| Molecular Formula | C₅H₇IN₂ | [8][9] |
| Molecular Weight | 222.03 g/mol | [8][9] |
| Appearance | Tan Solid | [8] |
| Purity | Typically ≥95% | [8] |
| Predicted ¹H NMR | Signals expected for two methyl groups (singlets, ~2.2-2.4 ppm) and an N-H proton. The chemical shifts are influenced by the iodo-substituent. | Inferred from related structures[5][10] |
| Predicted ¹³C NMR | Signals for two methyl carbons, and three pyrazole ring carbons, with the C-I carbon shifted significantly downfield (~60-90 ppm). | Inferred from related structures[5][10] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 222.97 | [11] |
Note: Spectroscopic data are predictions based on structurally similar compounds. Experimental verification is required for definitive characterization.
Synthesis and Purification: A Practical Workflow
The synthesis of iodo-pyrazoles is typically achieved through electrophilic iodination of the parent pyrazole ring. The regioselectivity of this reaction—determining which position the iodine atom attaches to—can be controlled by the choice of reagents and reaction conditions.[12] For the synthesis of 5-Iodo-3,4-dimethyl-1H-pyrazole, a direct iodination of 3,4-dimethyl-1H-pyrazole is the most logical route.[9]
Causality in Reagent Selection
The chosen protocol utilizes an iodine source (I₂) and an oxidizing agent (such as HIO₃ or HNO₃). This combination is crucial for the reaction's success. Elemental iodine (I₂) itself is not a potent electrophile. The oxidizing agent's role is to convert I₂ into a more reactive electrophilic iodine species (e.g., I⁺), which can then readily attack the electron-rich pyrazole ring. Acetic acid is often used as a solvent because it effectively solvates the reagents and can help modulate the reactivity of the pyrazole ring.[5][10]
Diagram of Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of 5-Iodo-3,4-dimethyl-1H-pyrazole.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3,4-dimethyl-1H-pyrazole (1.0 eq) in glacial acetic acid, add an oxidizing agent such as iodic acid (HIO₃, ~0.2 eq).[5] Stir the mixture for 10-15 minutes.
-
Iodination: Add elemental iodine (I₂, ~0.8 eq) to the mixture. Heat the reaction to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, carefully neutralize the mixture by adding a 2N sodium hydroxide (NaOH) solution until the dark color begins to fade.[5] Add a few drops of a saturated sodium thiosulfate (Na₂S₂O₃) solution until the solution becomes colorless, indicating that all excess iodine has been quenched.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product.
Chemical Reactivity and Applications in Drug Development
The primary value of 5-Iodo-3,4-dimethyl-1H-pyrazole in drug discovery is its role as a versatile synthetic intermediate. The C-I bond is the key to its utility, providing a reliable reaction site for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: The Gateway to Diversity
Halogenated heteroaromatics are essential precursors for transition-metal-catalyzed cross-coupling reactions. The reactivity order for halogens in these reactions is generally I > Br > Cl, making iodo-derivatives the most reactive and often preferred starting materials.[5] This compound is an ideal substrate for reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are important in many bioactive molecules.[5]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex amine derivatives.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions allow for the rapid generation of a library of diverse pyrazole analogues from a single starting material, which is a cornerstone of modern high-throughput screening and lead optimization in drug discovery programs.[6]
Diagram of Application as a Synthetic Intermediate
Caption: Role of 5-Iodo-3,4-dimethyl-1H-pyrazole as a versatile building block in drug discovery.
Safety, Handling, and Storage
Proper handling of any chemical intermediate is paramount for laboratory safety. The following guidelines are based on safety data sheets for structurally similar iodo- and dimethyl-pyrazole compounds.[13][14][15][16]
| Safety Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. | [13][14] |
| Inhalation | Avoid breathing dust. If inhaled, move the person to fresh air. Seek medical attention if you feel unwell. | [13][17] |
| Skin Contact | Avoid contact with skin. If contact occurs, wash with plenty of soap and water. Remove contaminated clothing. | [13][14] |
| Eye Contact | Causes serious eye irritation. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. | [13] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Some related compounds are light-sensitive. | [13][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [15] |
Conclusion
5-Iodo-3,4-dimethyl-1H-pyrazole is more than just another heterocyclic compound; it is a strategic tool for chemical innovation. Its stable, biologically relevant pyrazole core, combined with the highly versatile iodo-substituent, makes it an invaluable building block for researchers in medicinal chemistry and materials science. By enabling access to a wide array of complex molecular architectures through well-established cross-coupling chemistry, this compound facilitates the exploration of new chemical space and accelerates the discovery of novel therapeutic agents.
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